Maralixibat chloride
Overview
Description
Maralixibat chloride, sold under the brand name Livmarli, is a medication primarily used to treat cholestatic pruritus in individuals with Alagille syndrome . This compound functions as an ileal bile acid transporter inhibitor, which helps to reduce the reabsorption of bile acids from the intestine back into the liver . This compound was approved for medical use in the United States in September 2021 and in the European Union in December 2022 .
Mechanism of Action
Target of Action
Maralixibat chloride, also known as Lopixibat chloride, primarily targets the Ileal Bile Acid Transporter (IBAT) . This protein, also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), plays a crucial role in the reabsorption of bile acids from the gut back to the blood and liver .
Mode of Action
This compound acts as a reversible inhibitor of the IBAT . By inhibiting this transporter, this compound disrupts the enterohepatic circulation of bile acids . This leads to a decrease in the reabsorption of bile acids, primarily in their salt forms .
Biochemical Pathways
The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids . This disruption leads to an increase in the excretion of bile acids in the feces, resulting in a reduction of systemic bile acid levels . This reduction in bile acid levels can potentially alleviate bile acid-mediated liver injury and associated effects .
Pharmacokinetics
This compound is administered orally as a solution . It is a minimally absorbed drug, which means that most of the drug remains in the gastrointestinal tract where it can exert its effects . The recommended dosage is 380 µg/kg once daily, taken 30 minutes before the first meal of the day . Treatment should be initiated at a dosage of 190 µg/kg once daily, with an increase to 380 µg/kg once daily after one week, as tolerated .
Result of Action
The primary result of this compound’s action is the reduction of bile acid levels in the liver and serum . This reduction can lead to a decrease in bile acid-mediated liver injury . Additionally, this compound has been shown to relieve pruritus (extreme itching), a common symptom in patients with cholestatic liver diseases .
Action Environment
Conditions, medicinal products, or surgical procedures that impair either gastrointestinal motility or the enterohepatic circulation of bile acids have the potential to impact the efficacy of this compound . Therefore, the action environment, including the patient’s overall health status and any concurrent treatments, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Maralixibat chloride acts by interrupting the enterohepatic circulation of bile acids . This interruption leads to a larger volume of bile acids reaching the colon and being excreted in stool . The primary biomolecules that this compound interacts with are the proteins involved in the ileal bile acid transport process .
Cellular Effects
This compound’s primary cellular effect is the reduction of bile acid levels in the liver and serum . This reduction can alleviate liver injury and relieve pruritus (extreme itching), which are common symptoms in people with Alagille syndrome . It also influences cell function by reducing the resultant liver injury .
Molecular Mechanism
This inhibition prevents the reabsorption of bile acids, primarily in their salt forms, from the gut back to the blood and liver .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in clinical trials . Improvements in pruritus and reductions in peripheral serum bile acid (sBA) have been noted . Additionally, five-year transplant-free survival has been observed in sBA responders with BSEP deficiency .
Dosage Effects in Animal Models
This dosage should be initiated at 190 µg/kg once daily with an increase to 380 µg/kg once daily after one week, as tolerated .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid transport . By inhibiting the ileal bile acid transporter, it interrupts the enterohepatic circulation of bile acids .
Transport and Distribution
This compound is orally administered and acts locally in the gut, where it inhibits the ileal bile acid transporter . This leads to a decrease in the reabsorption of bile acids from the gut back to the blood and liver .
Subcellular Localization
As an ileal bile acid transporter inhibitor, this compound acts at the cellular membrane of ileal cells . It does not have a specific subcellular localization as it acts externally on the cells to inhibit the transport of bile acids .
Preparation Methods
The synthesis of maralixibat chloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the benzothiepin ring system.
Functional group modifications: Introduction of dimethylamino, hydroxyl, and other substituents to the core structure.
Final assembly: Coupling of the modified core structure with other components to form the final compound.
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Maralixibat chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Maralixibat chloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ileal bile acid transporter inhibitors.
Biology: Investigated for its effects on bile acid metabolism and transport in biological systems.
Industry: Potential applications in the development of new therapeutic agents targeting bile acid transport.
Comparison with Similar Compounds
Maralixibat chloride is unique among ileal bile acid transporter inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Odevixibat: Another ileal bile acid transporter inhibitor used to treat progressive familial intrahepatic cholestasis.
Lopixibat: A compound with similar inhibitory effects on bile acid transport.
Compared to these compounds, this compound has shown distinct efficacy and safety profiles in clinical studies, making it a valuable therapeutic option for patients with cholestatic liver diseases .
Properties
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVPJBWDDJCMP-RUKDTIIFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337104 | |
Record name | Maralixibat chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228113-66-4 | |
Record name | Maralixibat chloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maralixibat chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARALIXIBAT CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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